molecular formula C14H17ClN2O B4190121 N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea

N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea

Cat. No. B4190121
M. Wt: 264.75 g/mol
InChI Key: UKOAZIHMBPIBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea, also known as BU224, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, anxiety, and depression.

Mechanism of Action

N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea acts as a positive allosteric modulator of the mGluR2 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating glutamate neurotransmission. By binding to a specific site on the receptor, this compound enhances the activity of mGluR2, leading to the inhibition of glutamate release and the reduction of excitatory neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the reduction of neuroinflammation. Additionally, this compound has been found to enhance the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in promoting neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea is its high selectivity and potency for the mGluR2 receptor, which allows for precise modulation of glutamate neurotransmission. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea, including:
1. Further investigation of its therapeutic potential in the treatment of neurological disorders, including schizophrenia, anxiety, and depression.
2. Development of more potent and selective positive allosteric modulators of mGluR2, which could lead to improved therapeutic outcomes.
3. Investigation of the molecular mechanisms underlying the effects of this compound on synaptic plasticity and neuroinflammation.
4. Exploration of the potential use of this compound as a tool for studying the role of mGluR2 in normal and pathological brain function.
In conclusion, this compound is a promising compound with significant potential for the treatment of various neurological disorders. Further research is needed to fully understand its mechanisms of action and therapeutic potential, but the current evidence suggests that it could be a valuable addition to the arsenal of drugs used to treat these conditions.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, this compound has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models. Additionally, this compound has been found to enhance the efficacy of antipsychotic drugs in treating schizophrenia.

properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c15-11-3-5-12(6-4-11)16-14(18)17-13-8-9-1-2-10(13)7-9/h3-6,9-10,13H,1-2,7-8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOAZIHMBPIBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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